Nonyltrimethylammonium chloride
Description
Nonyltrimethylammonium chloride is a quaternary ammonium compound (QAC) with the general formula C₁₂H₂₈ClN, consisting of a nonyl (C₉H₁₉) alkyl chain attached to a trimethylammonium group. It is widely used as a cationic surfactant, disinfectant, and phase-transfer catalyst. This analysis instead compares its structural analogs (e.g., varying alkyl chain lengths, aromatic substituents) to infer its properties and applications.
Properties
CAS No. |
58828-83-4 |
|---|---|
Molecular Formula |
C12H28ClN |
Molecular Weight |
221.81 g/mol |
IUPAC Name |
trimethyl(nonyl)azanium;chloride |
InChI |
InChI=1S/C12H28N.ClH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QUQLLFLTYCLVFS-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)C.[Cl-] |
Related CAS |
35819-23-9 (Parent) |
Synonyms |
N,N,N-trimethyl-1-nonanaminium nonyltrimethylammonium nonyltrimethylammonium bromide nonyltrimethylammonium chloride nonyltrimethylammonium iodide NTAB detergent |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Chain Length Variations
QACs exhibit distinct properties based on alkyl chain length. Below is a comparison of key analogs:
Key Trends :
- Chain Length vs. Applications: Longer chains (e.g., C18 in octadecyl) enhance hydrophobicity, making them effective in conditioning and antistatic applications . Shorter chains (e.g., C12 in dodecyl) are more water-soluble and used in sanitizers . This compound (C9) likely balances solubility and surfactant activity.
- Critical Micelle Concentration (CMC): Longer chains typically have lower CMC values. For example, octadecyltrimethylammonium chloride has a CMC of ~0.1 mM, while dodecyltrimethylammonium chloride has ~15 mM . This compound may have a CMC between these values.
Aromatic vs. Aliphatic Substituents
QACs with aromatic groups differ significantly in reactivity and applications:
Key Differences :
- Reactivity: Aromatic QACs (e.g., benzyltrimethylammonium) are stronger phase-transfer catalysts due to their aromatic stabilization . Aliphatic QACs (e.g., nonyltrimethylammonium) prioritize surfactant properties.
- Thermal Stability : Aromatic QACs like phenyltrimethylammonium chloride decompose at ~246–248°C , while aliphatic analogs (e.g., dodecyl) have lower melting points.
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